molecular formula C19H19NO3 B5876945 3-(1,3-benzodioxol-5-yl)-N-ethyl-N-(2-methylphenyl)acrylamide

3-(1,3-benzodioxol-5-yl)-N-ethyl-N-(2-methylphenyl)acrylamide

Cat. No. B5876945
M. Wt: 309.4 g/mol
InChI Key: VPGITJNOVNWTOG-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-N-ethyl-N-(2-methylphenyl)acrylamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "EBIO" and has been studied extensively for its effects on various biological systems. In

Mechanism of Action

EBIO acts as a positive allosteric modulator of calcium-activated potassium channels, enhancing their activity and leading to increased potassium efflux from cells. This results in hyperpolarization of the cell membrane and decreased excitability of the cell. EBIO also enhances the activity of GABA receptors by increasing the affinity of the receptor for GABA, leading to increased inhibitory neurotransmission. The exact mechanism by which EBIO modulates T cell activity is not fully understood.
Biochemical and Physiological Effects
The biochemical and physiological effects of EBIO are diverse and depend on the specific system being studied. In the cardiovascular system, EBIO leads to vasodilation and decreased blood pressure. In the nervous system, EBIO leads to increased inhibitory neurotransmission and decreased excitability of neurons. In the immune system, EBIO leads to increased immune response and modulation of T cell activity.

Advantages and Limitations for Lab Experiments

One advantage of using EBIO in lab experiments is its specificity for calcium-activated potassium channels and GABA receptors. This allows researchers to study the effects of these specific channels and receptors without the confounding effects of other compounds. However, one limitation of using EBIO is its relatively low potency, which may require high concentrations to achieve significant effects.

Future Directions

There are several future directions for research on EBIO. One area of interest is its potential as a treatment for hypertension, due to its ability to decrease blood pressure through vasodilation. Another area of interest is its potential as a modulator of immune response, which could have implications for the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism by which EBIO modulates T cell activity.

Synthesis Methods

The synthesis of EBIO involves the reaction of 2-methylphenylacetic acid with ethylamine to form N-ethyl-2-methylphenylacetamide. This compound is then reacted with potassium hydroxide and 1,3-benzodioxole to form 3-(1,3-benzodioxol-5-yl)-N-ethyl-N-(2-methylphenyl)acrylamide. The overall yield of this reaction is typically around 40%.

Scientific Research Applications

EBIO has been studied for its effects on a variety of biological systems, including the cardiovascular, nervous, and immune systems. It has been shown to increase the activity of calcium-activated potassium channels, leading to vasodilation and decreased blood pressure. EBIO has also been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission in the brain. Additionally, EBIO has been shown to modulate the activity of T cells, leading to increased immune response.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-ethyl-N-(2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-3-20(16-7-5-4-6-14(16)2)19(21)11-9-15-8-10-17-18(12-15)23-13-22-17/h4-12H,3,13H2,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGITJNOVNWTOG-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=CC=CC=C1C)C(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(1,3-benzodioxol-5-yl)-N-ethyl-N-(2-methylphenyl)prop-2-enamide

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